Chemical structure and properties of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide
Chemical structure and properties of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide
An In-Depth Technical Whitepaper on the Chemical Structure, Synthesis, and Properties of N,N-Diethyl-5-nitro-1-benzothiophene-2-carboxamide
I. Executive Rationale
In the landscape of modern medicinal chemistry and drug discovery, the benzothiophene scaffold serves as a highly privileged pharmacophore. Specifically, N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide (CAS: 477847-39-5) represents a highly functionalized building block and screening hit with significant potential in modulating inflammatory pathways and parasitic enzymatic targets[1].
As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system. The strategic placement of the strongly electron-withdrawing nitro group at the C5 position fundamentally alters the electronic topography of the benzothiophene core, enhancing its binding affinity in deep, hydrophobic protein pockets. Concurrently, the N,N-diethyl carboxamide moiety at the C2 position provides a sterically tunable vector that influences both the molecule's lipophilicity (logP) and its hydrogen-bonding profile. This guide deconstructs the physicochemical properties, mechanistic pharmacology, and self-validating synthetic workflows required to harness this compound effectively.
II. Structural & Physicochemical Topography
Understanding the quantitative metrics of N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide is critical for predicting its behavior in both synthetic environments and biological assays. The tertiary amide introduces restricted rotation around the C-N bond, a phenomenon that significantly impacts its 3D conformation and must be accounted for during NMR characterization[1].
Table 1: Physicochemical and Structural Properties
| Parameter | Value / Descriptor | Rationale / Implication |
| IUPAC Name | N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide | Standardized nomenclature defining core connectivity. |
| CAS Number | 477847-39-5 | Unique identifier for commercial procurement[1]. |
| Molecular Formula | C₁₃H₁₄N₂O₃S | Dictates the exact mass for high-resolution MS. |
| Molecular Weight | 278.33 g/mol | Ideal for lead-like chemical space (MW < 300). |
| SMILES | O=C(C1=CC2=CC(=O)=CC=C2S1)N(CC)CC | Enables in silico docking and cheminformatics. |
| H-Bond Donors | 0 | The tertiary amide lacks an N-H, increasing lipophilicity. |
| H-Bond Acceptors | 4 | Comprises the nitro oxygens, amide carbonyl, and sulfur. |
| Rotatable Bonds | 3 | Provides moderate conformational flexibility for target binding. |
III. Mechanistic Pharmacology & Target Landscape
Benzothiophene-2-carboxamide derivatives are heavily documented for their biological activity, particularly as anti-inflammatory agents and ion channel modulators. The core scaffold acts as a potent inhibitor within the arachidonic acid cascade, specifically targeting Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)[2]. Furthermore, related benzothiophene carboxamides have been patented for their efficacy as Transient Receptor Potential Vanilloid 4 (TRPV4) agonists and Plasmodium falciparum enoyl acyl carrier protein reductase (PfENR) inhibitors[3].
The dual inhibition of COX-2 and 5-LOX is particularly valuable, as it suppresses the synthesis of both pro-inflammatory prostaglandins and leukotrienes without shunting arachidonic acid entirely down one pathway—a common side effect of selective COX-2 inhibitors.
Mechanistic pathway of arachidonic acid cascade inhibition by benzothiophene-2-carboxamides.
IV. Self-Validating Synthetic Architecture
To synthesize N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide with high fidelity, we must employ a self-validating workflow. The synthesis relies on a tandem nucleophilic aromatic substitution (SNAr) and intramolecular aldol condensation to build the core, followed by an electrophilic activation of the carboxylic acid for amidation[4].
Self-validating synthetic workflow for N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide.
Step-by-Step Synthetic Protocol
Phase 1: Core Construction (Ethyl 5-nitrobenzo[b]thiophene-2-carboxylate) Causality: The highly electron-withdrawing nitro group at the 5-position strongly activates the ortho-chlorine of 2-chloro-5-nitrobenzaldehyde, making it highly susceptible to SNAr by the thiolate anion generated from ethyl thioglycolate.
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Charge a round-bottom flask with 2-chloro-5-nitrobenzaldehyde (1.0 eq) and anhydrous DMF (0.5 M).
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Add anhydrous K₂CO₃ (2.5 eq) and stir for 10 minutes at room temperature.
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Dropwise, add ethyl thioglycolate (1.1 eq). Elevate the temperature to 60 °C for 4 hours.
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In-Process Control (IPC) 1: Extract a 50 µL aliquot, dilute in MeCN, and analyze via LC-MS. Proceed only when the starting material mass is depleted and the target mass (m/z 252.0 [M+H]+) is dominant.
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Quench with ice water. Filter the resulting precipitate, wash with cold water, and dry under a vacuum to yield the intermediate ester.
Phase 2: Saponification (5-Nitrobenzo[b]thiophene-2-carboxylic acid) Causality: Cleavage of the ethyl ester is required to expose the carboxylic acid, which serves as the electrophilic handle for the subsequent amidation.
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Suspend the ester from Phase 1 in a 1:1 mixture of THF and EtOH (0.2 M).
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Add 2M aqueous NaOH (3.0 eq) and reflux for 2 hours.
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Cool to 0 °C and carefully acidify with 1M HCl until pH ~2 is reached. The free acid will precipitate.
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Filter, wash with water, and dry extensively to remove residual moisture, which would otherwise violently quench the thionyl chloride in the next step.
Phase 3: Electrophilic Activation & Amidation Causality: Direct amidation of the carboxylic acid is kinetically slow. Thionyl chloride converts it to a highly reactive acyl chloride. Diethylamine must be added at 0 °C to control the violent exothermic reaction and prevent decomposition.
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Suspend the carboxylic acid in anhydrous dichloromethane (DCM, 0.2 M).
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Add thionyl chloride (SOCl₂, 3.0 eq) and a catalytic drop of DMF. Reflux for 3 hours until gas evolution (SO₂ and HCl) ceases.
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IPC 2: Take a 10 µL aliquot, quench immediately into 1 mL of methanol, and run LC-MS. The presence of the methyl ester confirms successful acyl chloride formation.
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Concentrate the mixture under reduced pressure to remove excess SOCl₂. Redissolve the crude acyl chloride in anhydrous DCM and cool to 0 °C.
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Slowly add diethylamine (2.5 eq) dropwise. Stir for 1 hour at room temperature.
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Wash the organic layer with saturated NaHCO₃, brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc) to yield the final product.
V. Orthogonal Analytical Validation
To ensure the structural integrity and purity of the synthesized N,N-diethyl-5-nitro-1-benzothiophene-2-carboxamide, a dual-modality analytical approach is strictly required.
Table 2: Analytical Release Specifications
| Analytical Modality | Specification | Rationale / Causality |
| Appearance | Pale yellow to off-white solid | Nitroaromatics typically exhibit slight yellow chromophores due to extended conjugation. |
| UPLC-MS (ESI+) | Purity > 95%; m/z = 279.1 [M+H]⁺ | Validates exact mass and ensures the absence of unreacted acyl chloride or acid. |
| ¹H-NMR (400 MHz) | Conforms to structure | Confirms regiochemistry and the presence of the N,N-diethyl restricted rotation. |
Step-by-Step Analytical Protocol
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Acetonitrile for MS, and 5 mg in 0.6 mL of DMSO-d₆ for NMR.
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LC-MS Execution: Inject 1 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 3 minutes. The compound will elute as a sharp peak with an extracted ion chromatogram (EIC) matching 279.1 m/z.
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NMR Execution & Interpretation: Acquire a standard 1D ¹H-NMR spectrum.
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Expert Insight: Due to the partial double-bond character of the tertiary amide C-N bond, the N,N-diethyl group will exhibit restricted rotation at room temperature. You will observe two distinct, broadened quartets (around 3.4 - 3.6 ppm) and two broadened triplets (around 1.1 - 1.3 ppm) integrating to 4H and 6H, respectively.
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The highly deshielded C4 proton (ortho to the nitro group) will appear as a distinct doublet (J ~ 2 Hz) downfield around 8.8 ppm, confirming the C5 position of the nitro group.
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VI. References
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ChemScene. "N,N-Diethyl-5-nitrobenzo[b]thiophene-2-carboxamide - General Information and Chemical Properties". Available at:
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Synthetic Communications (Taylor & Francis). "Convenient and efficient synthesis of 2-methyl-5-nitrobenzo[b]thiophene and its derivatives". Available at:
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Collection of Czechoslovak Chemical Communications. "Synthesis and Biological Evaluation of New Antiinflammatory 1-Benzothiophene-2-carboxanilides". Available at:
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Google Patents. "EP2578579A1 - Benzothiophene carboxamide compounds, composition and applications thereof". Available at:
Sources
- 1. chemscene.com [chemscene.com]
- 2. CCCC 2000, Volume 65, Issue 7, Abstracts pp. 1082-1092 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 3. EP2578579A1 - Benzothiophene carboxamide compounds, composition and applications thereof - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
